
1-(2-chloro-6-fluorobenzyl)-1H-indole-2,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Chloro-6-fluorobenzyl)-1H-indole-2,3-dione (CFID) is a synthetic molecule with a variety of applications in the scientific community. It is an aromatic heterocyclic compound, which is a type of organic compound with a ring structure containing at least one element other than carbon. CFID has been used in a range of medicinal, pharmaceutical, and industrial applications due to its unique properties.
科学研究应用
1-(2-chloro-6-fluorobenzyl)-1H-indole-2,3-dione has been used in a variety of scientific research applications. It has been used to study the structure-activity relationships of indole-based compounds and to develop new drugs. It has also been used as a model compound for studying the effects of chlorination on the properties of aromatic heterocyclic compounds. Additionally, it has been used to study the effects of fluorination on the properties of aromatic heterocyclic compounds.
作用机制
Target of Action
Similar compounds have been used in suzuki–miyaura cross-coupling reactions , suggesting that it may interact with palladium catalysts in these reactions.
Mode of Action
In suzuki–miyaura cross-coupling reactions, the compound could potentially participate in electronically divergent processes with the metal catalyst . Oxidative addition may occur with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
Given its potential use in suzuki–miyaura cross-coupling reactions , it may be involved in the formation of carbon-carbon bonds, which are fundamental in many biochemical pathways.
Result of Action
Its potential role in suzuki–miyaura cross-coupling reactions suggests that it may contribute to the formation of new carbon-carbon bonds, which could have significant effects at the molecular level.
实验室实验的优点和局限性
The use of 1-(2-chloro-6-fluorobenzyl)-1H-indole-2,3-dione in laboratory experiments has several advantages. It is a relatively inexpensive compound and is easily synthesized from readily available starting materials. Additionally, it is a stable compound, which makes it suitable for use in long-term experiments. However, there are some limitations to the use of this compound in laboratory experiments. For example, it is a relatively polar compound, which can make it difficult to use in certain types of experiments. Additionally, it is not soluble in some common solvents, such as water.
未来方向
There are a variety of potential future directions for 1-(2-chloro-6-fluorobenzyl)-1H-indole-2,3-dione. One potential direction is to explore its use as a novel therapeutic agent for the treatment of various diseases. Additionally, it could be used as a tool to study the structure-activity relationships of indole-based compounds and to develop new drugs. Additionally, this compound could be used to study the effects of chlorination and fluorination on the properties of aromatic heterocyclic compounds. Finally, this compound could be used to study the biochemical and physiological effects of the compound, which could lead to a better understanding of its mechanism of action.
合成方法
1-(2-chloro-6-fluorobenzyl)-1H-indole-2,3-dione is synthesized from the reaction of 2-chloro-6-fluorobenzaldehyde and indole-2,3-dione. The reaction is catalyzed by an acidic catalyst, such as p-toluenesulfonic acid (PTSA) or p-toluenesulfonyl chloride (PTSC). The reaction proceeds through an aldol condensation, where an enolate is formed from the aldehyde and the indole-2,3-dione, and then reacts with the aldehyde to form the desired product. The reaction is typically carried out in an organic solvent, such as dichloromethane or toluene, at a temperature of around 70°C.
属性
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]indole-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClFNO2/c16-11-5-3-6-12(17)10(11)8-18-13-7-2-1-4-9(13)14(19)15(18)20/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKHKUQDIOKDKRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=O)N2CC3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 3-(N-([2,3'-bipyridin]-4-ylmethyl)sulfamoyl)-4-methoxybenzoate](/img/structure/B2787678.png)
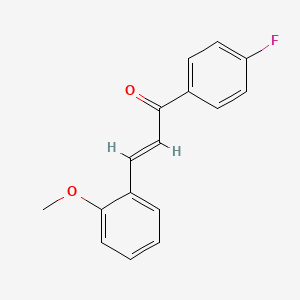

![4-tert-butyl-N-[(5-prop-2-ynylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B2787683.png)
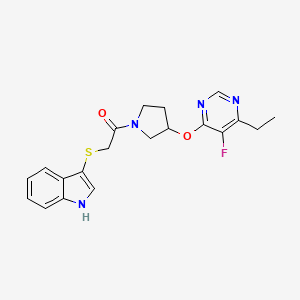
![2-[(2,4-Difluorophenyl)methoxy]-1,3-thiazole](/img/structure/B2787686.png)
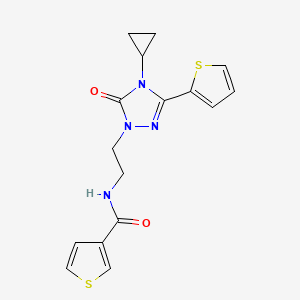

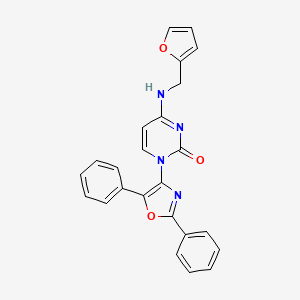
![4-[[2-[2-(benzylamino)-2-oxoethyl]sulfanyl-6-bromo-4-oxoquinazolin-3-yl]methyl]-N-(2-methoxyethyl)benzamide](/img/structure/B2787691.png)

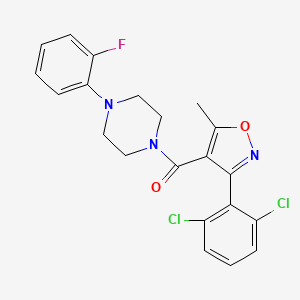
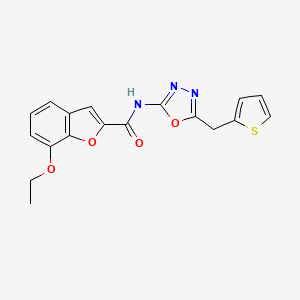
![(E)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2787701.png)